

CHAPSO Detergent: A Technical Guide for Biochemical and Drug Development Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CHAPSO

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For Researchers, Scientists, and Drug Development Professionals

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic detergent widely employed in biochemistry and drug development for its ability to solubilize membrane proteins while preserving their native structure and function. Its unique properties, stemming from a steroidal hydrophobic group and a polar, zwitterionic head group containing a hydroxyl group, make it a superior choice for a range of applications, from the extraction of delicate membrane proteins to their structural analysis by cryogenic electron microscopy (cryo-EM). This guide provides an in-depth overview of **CHAPSO**, including its physicochemical properties, detailed experimental protocols, and its application in studying signaling pathways.

Physicochemical Properties of CHAPSO

The efficacy of a detergent is dictated by its physicochemical properties. **CHAPSO**'s zwitterionic nature, coupled with its cholic acid-based structure, renders it electrically neutral over a wide pH range and non-denaturing.^[1] Its key quantitative properties are summarized in the table below for easy reference in experimental design.

Property	Value
Full Name	3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate
Molecular Formula	C ₃₂ H ₅₈ N ₂ O ₈ S
Molecular Weight	630.9 g/mol [2]
Appearance	White solid[1]
Purity	>99%[1]
Solubility	Water soluble[1]
Critical Micelle Concentration (CMC)	8 mM (at 25°C)[1][2]
Aggregation Number	11[1]
Average Micellar Weight	7,000 Da[1]
Cloud Point	90°C[1]
Conductivity (in 10% solution)	<50 µS[1]

Core Applications in Research and Drug Development

CHAPSO is particularly valued for its gentle, non-denaturing action, which is crucial for maintaining the functional integrity of proteins.[3] Its higher solubility compared to its analog, CHAPS, makes it more effective for certain applications.[4]

Key applications include:

- **Solubilization of Integral Membrane Proteins:** **CHAPSO** is highly effective at extracting integral membrane proteins from the lipid bilayer while preserving their native conformation and activity.[2][4] This is critical for studying their structure, function, and interactions.
- **Maintaining Protein Functionality:** A significant advantage of **CHAPSO** is its ability to solubilize proteins like the opiate receptor in a state that exhibits reversible binding of opiates, making it invaluable for pharmacological and neuroscience research.[2][4]

- Cryogenic Electron Microscopy (Cryo-EM): **CHAPSO** can be added to cryo-EM samples to mitigate the issue of preferred particle orientation by preventing protein adsorption to the air-water interface.[5] This leads to more isotropically uniform maps and higher quality structural data.[5]
- Protein Reconstitution Studies: It is used in the reconstitution of membrane proteins into proteoliposomes, which are essential for studying transport mechanisms and other functional assays.
- Co-Immunoprecipitation (Co-IP): Due to its mild nature, **CHAPSO** is suitable for cell lysis in Co-IP experiments, as it helps to maintain the protein-protein interactions within a complex.

Experimental Protocols

The following are detailed methodologies for common experiments utilizing **CHAPSO**.

Protein Extraction and Solubilization from Mammalian Cells

This protocol outlines the steps for extracting and solubilizing membrane proteins from cultured mammalian cells using a **CHAPSO**-based lysis buffer.

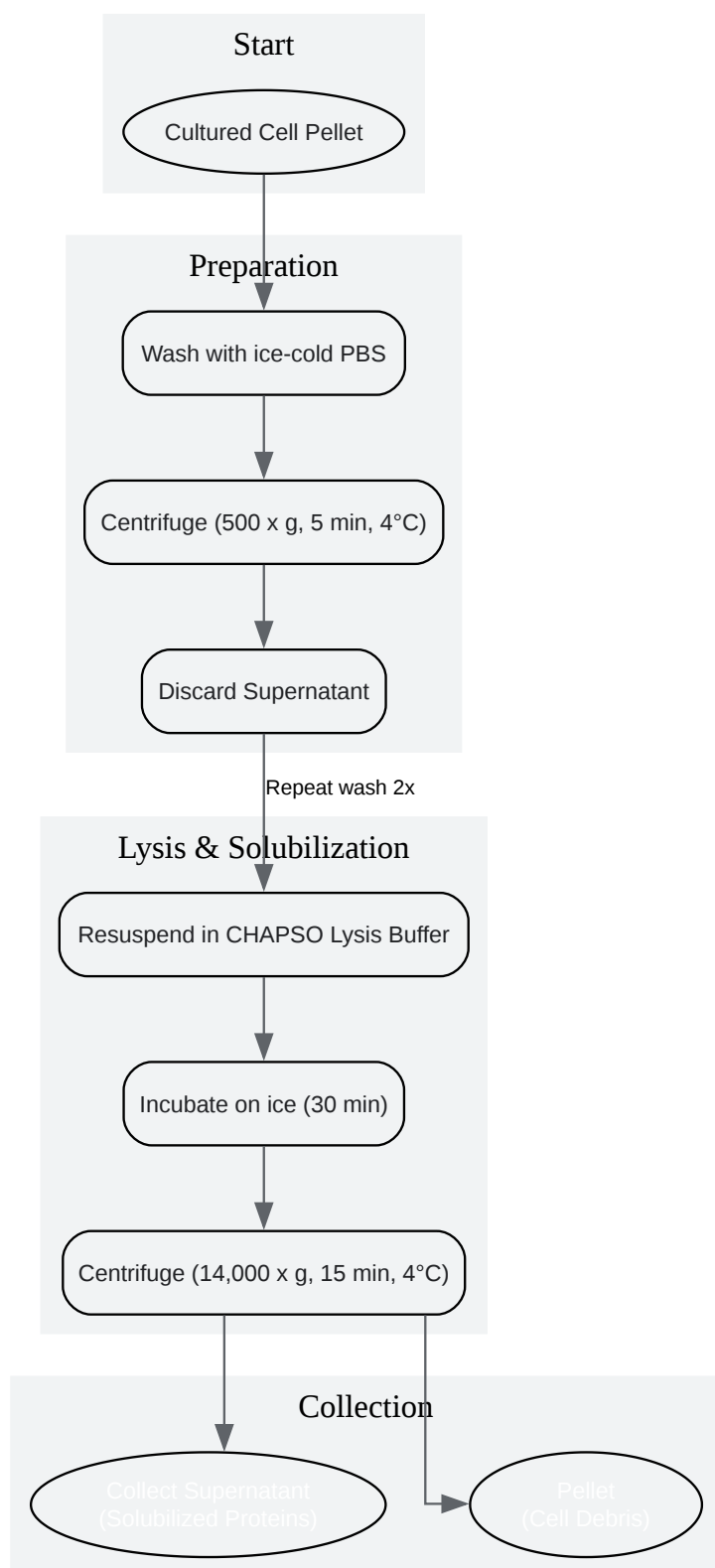
Materials:

- Cultured mammalian cell pellet
- **CHAPSO** Lysis Buffer:
 - 150 mM NaCl
 - 50 mM Tris-HCl, pH 7.4
 - 1% (w/v) **CHAPSO**
 - Protease inhibitor cocktail
 - Phosphatase inhibitor cocktail (optional)

- Ice-cold Phosphate-Buffered Saline (PBS)
- Microcentrifuge
- Pipettes and tips

Procedure:

- Cell Pellet Preparation: Begin with a pellet of cultured mammalian cells.
- Washing: Resuspend the cell pellet in ice-cold PBS to wash away any residual culture medium. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step twice.
- Cell Lysis: Resuspend the washed cell pellet in an appropriate volume of ice-cold **CHAPSO** Lysis Buffer (e.g., 200-500 µL for a pellet from a 10 cm culture dish).
- Incubation: Incubate the cell lysate on ice for 30 minutes with occasional gentle vortexing to facilitate complete lysis.
- Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.
- Protein Quantification: Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay). The solubilized protein extract is now ready for downstream applications.



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Protein Extraction Workflow using **CHAPSO**.

Co-Immunoprecipitation (Co-IP) of Protein Complexes

This protocol describes the use of **CHAPSO**-solubilized protein extracts for the co-immunoprecipitation of a target protein and its interacting partners.

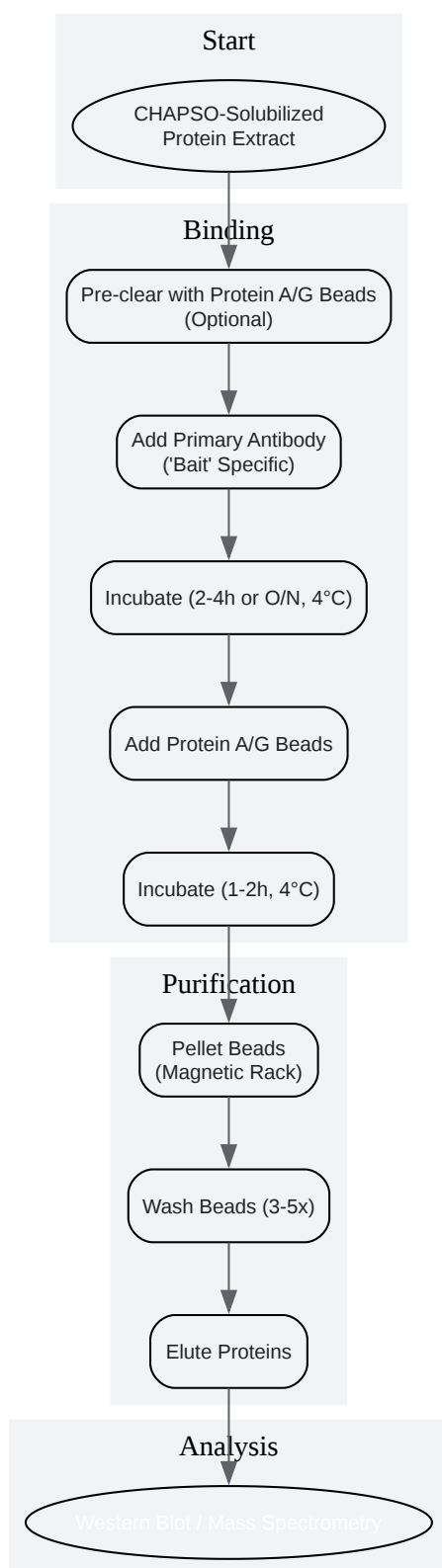
Materials:

- **CHAPSO**-solubilized protein extract
- Primary antibody specific to the "bait" protein
- Protein A/G magnetic beads
- Wash Buffer (e.g., **CHAPSO** Lysis Buffer with lower detergent concentration, or Tris-Buffered Saline with 0.1% Tween-20)
- Elution Buffer (e.g., 2x Laemmli sample buffer)
- Microcentrifuge tubes
- Magnetic rack
- Rotating shaker

Procedure:

- **Pre-clearing the Lysate (Optional):** To a fresh microcentrifuge tube, add an appropriate amount of protein A/G magnetic beads. Add the **CHAPSO**-solubilized protein extract and incubate on a rotating shaker for 1 hour at 4°C to reduce non-specific binding. Pellet the beads using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
- **Antibody Incubation:** Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. Incubate on a rotating shaker for 2-4 hours or overnight at 4°C to allow the antibody to bind to the target protein.
- **Immunocomplex Capture:** Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture. Incubate on a rotating shaker for 1-2 hours at 4°C to capture the antibody-protein complex.

- **Washing:** Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet with the magnetic rack.
- **Elution:** After the final wash, remove all residual wash buffer. Elute the protein complexes from the beads by resuspending them in Elution Buffer and heating at 95-100°C for 5-10 minutes.
- **Analysis:** Pellet the beads with the magnetic rack and collect the supernatant containing the eluted proteins. Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein or by mass spectrometry.



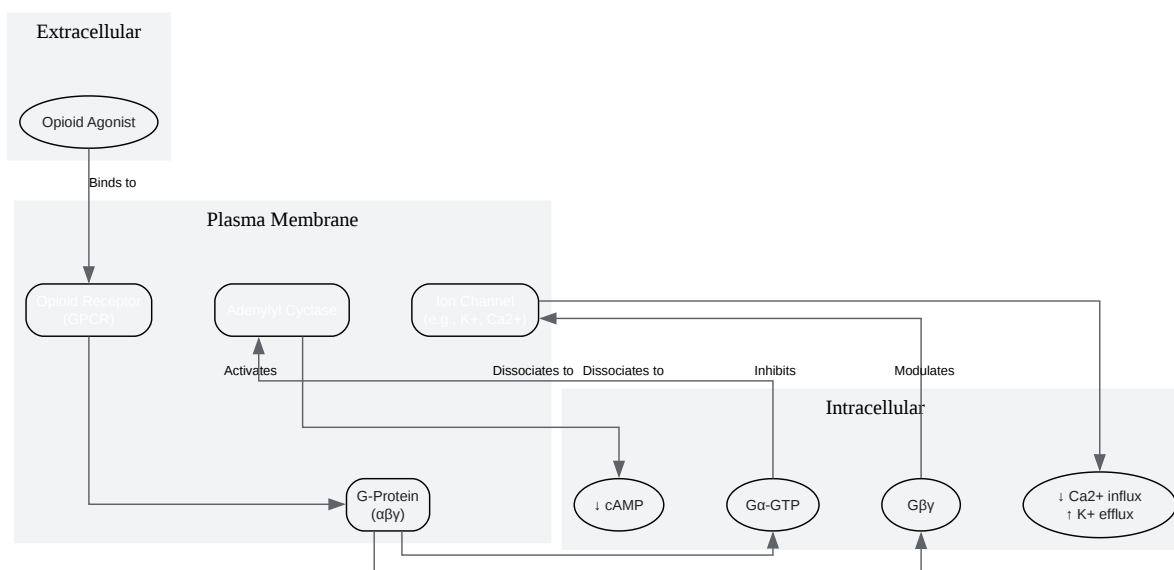
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Co-Immunoprecipitation Workflow.

Application in Signaling Pathway Analysis: Opioid Receptor Signaling

CHAPSO has been instrumental in the study of G-protein coupled receptors (GPCRs), such as the opioid receptor.[2][4] By solubilizing the receptor while maintaining its ability to bind ligands, **CHAPSO** allows for the investigation of the initial steps of the signaling cascade.

The opioid receptor signaling pathway is a critical area of research in pain management and addiction. Agonist binding to the opioid receptor initiates a conformational change, leading to the activation of associated heterotrimeric G-proteins.[6][7] The activated G-protein dissociates into its $G\alpha$ and $G\beta\gamma$ subunits, which then modulate the activity of downstream effectors like adenylyl cyclase and ion channels.[6][7]



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Opioid Receptor Signaling Pathway.

Conclusion

CHAPSO is a versatile and effective zwitterionic detergent that plays a crucial role in modern biochemistry and drug development. Its ability to gently solubilize membrane proteins while preserving their native structure and function makes it an indispensable tool for researchers. From elucidating complex signaling pathways to enabling high-resolution structural studies, **CHAPSO** continues to facilitate significant advancements in our understanding of biological systems. The provided protocols and data serve as a comprehensive resource for the effective application of **CHAPSO** in the laboratory.

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- To cite this document: BenchChem. [CHAPSO Detergent: A Technical Guide for Biochemical and Drug Development Applications]. BenchChem, [2025]. [Online PDF]. Available at:

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